![molecular formula C16H17FN2O B4280850 N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea](/img/structure/B4280850.png)
N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea
Overview
Description
N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea, also known as EFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFU belongs to the class of urea derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea is not fully understood, but it is thought to involve the inhibition of specific enzymes or receptors that are involved in various biological processes. N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea has several advantages for lab experiments, including its high purity and yield, as well as its diverse biological activities. However, N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea, including the development of new synthetic methods for its production, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in various disease models. Additionally, the development of N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea derivatives with improved pharmacological properties and reduced toxicity could lead to the development of novel drugs for the treatment of various diseases.
Scientific Research Applications
N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and inflammation. N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea has also been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models. Additionally, N-(2-ethylphenyl)-N'-(4-fluorobenzyl)urea has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[(4-fluorophenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-2-13-5-3-4-6-15(13)19-16(20)18-11-12-7-9-14(17)10-8-12/h3-10H,2,11H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUMYNVMCHSJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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